1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid
Description
This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a cyclopropane core with two fluorine atoms at the 2,2-positions and a carboxylic acid group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its acid-labile nature. The cyclopropane ring introduces conformational rigidity, while the fluorine atoms enhance electronic effects and lipophilicity. These features make it valuable in peptide engineering and medicinal chemistry for designing constrained peptides or protease-resistant analogs .
Properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO4/c21-20(22)10-19(20,17(24)25)11-23-18(26)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQHVMJRCRWAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid, commonly referred to as Fmoc-Difluorocyclopropanecarboxylic acid, is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including the difluorocyclopropane moiety and the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group, enhance its utility in peptide synthesis and drug development.
The compound's chemical formula is , with a molecular weight of 353.37 g/mol. The presence of fluorine atoms in the cyclopropane ring contributes to its unique reactivity and biological activity.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 353.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1263045-62-0 |
The biological activity of this compound primarily stems from its ability to act as a building block in peptide synthesis. The Fmoc group serves as a protective group for amino acids, allowing for selective coupling reactions without unwanted side reactions. Upon deprotection, the amino group becomes available for further modifications, making it versatile in various biochemical applications.
Applications in Medicinal Chemistry
- Peptide Synthesis : The compound is extensively utilized in solid-phase peptide synthesis (SPPS). Its ability to protect amino groups allows for the sequential assembly of peptides with high fidelity.
- Drug Development : Its structural characteristics enable the design of peptide-based drugs that can interact selectively with biological targets such as enzymes and receptors.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Study on Enzyme Inhibition : Research demonstrated that derivatives of difluorocyclopropanecarboxylic acids can inhibit specific enzymes involved in disease pathways, showcasing their potential as therapeutic agents .
- Protein Interaction Studies : The incorporation of this compound into peptide substrates has been shown to facilitate investigations into protein-protein interactions, critical for understanding cellular processes and disease mechanisms .
- Synthesis of Bioactive Peptides : A study by Gour et al. (2021) explored the self-assembled structures formed by Fmoc-modified amino acids, illustrating how these compounds can be used to create complex bioactive peptides .
Comparison with Similar Compounds
The unique properties of this compound can be contrasted with other Fmoc-protected amino acids:
| Compound | Structure | Key Differences |
|---|---|---|
| This compound | Structure | Contains a difluorocyclopropane ring; unique steric properties |
| N-Fmoc-N-methyl-1-amino-1-cyclopropanecarboxylic acid | Structure | Methyl group on amino nitrogen affects reactivity |
| 1-tert-butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | Structure | tert-butyl ester provides different solubility characteristics |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
- Ring Strain and Reactivity : The cyclopropane ring in the target compound imposes significant ring strain, increasing reactivity in ring-opening or coupling reactions compared to cyclobutane or cyclopentane analogs .
- Fluorine Effects: The 2,2-difluoro substitution enhances electronegativity, lowering the carboxylic acid’s pKa (~2.5–3.0 estimated) compared to non-fluorinated analogs (pKa ~4.5–5.0). This facilitates deprotonation during peptide bond formation .
- Lipophilicity: Fluorine atoms and the cyclopropane ring increase logP (estimated ~2.8) relative to non-fluorinated cyclopropane (logP ~1.5) or cyclopentane (logP ~1.2) derivatives, favoring membrane permeability in drug design .
Q & A
Q. What synthetic strategies are effective for introducing the difluorocyclopropane moiety into Fmoc-protected amino acids?
The synthesis of the difluorocyclopropane ring typically involves cyclopropanation reactions using fluorinated carbene precursors. A common method is the [2+1] cycloaddition of difluorocarbene (generated from reagents like TMSCF₃ or BrCF₂CO₂Et) with alkenes. For Fmoc-protected derivatives, the reaction must be performed under anhydrous conditions to prevent premature deprotection. Post-cyclopropanation, the carboxylic acid group is introduced via hydrolysis of a nitrile or ester intermediate. Reaction yields depend on steric hindrance from the Fmoc group, requiring optimization of solvent polarity (e.g., THF or DCM) and temperature (0–25°C) .
Q. How does the Fmoc group influence purification and stability during peptide synthesis?
The Fmoc group is base-labile, requiring mild deprotection with 20% piperidine in DMF. Its hydrophobicity aids purification via reversed-phase HPLC or silica gel chromatography. However, the difluorocyclopropane ring’s electron-withdrawing nature may reduce stability under prolonged basic conditions. Researchers should monitor for decomposition (e.g., via LC-MS) during coupling steps and limit exposure to strong nucleophiles .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : ¹⁹F NMR is essential to confirm the difluorocyclopropane structure (δ ~ -120 to -140 ppm for CF₂).
- HRMS : Validates molecular weight (C₂₂H₂₀F₂N₂O₄; theoretical [M+H]⁺ = 427.1421).
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8–12 min) .
Advanced Research Questions
Q. How can stereochemical outcomes of the difluorocyclopropane ring impact peptide conformation?
Q. How does the difluorocyclopropane enhance metabolic stability in peptide therapeutics?
Fluorination reduces oxidative metabolism by cytochrome P450 enzymes. In vitro assays (e.g., liver microsomes) show prolonged half-life (>2 h vs. <30 min for non-fluorinated analogs). Comparative studies with cyclopropane vs. cyclohexane derivatives reveal 3-fold higher plasma stability in rodent models .
Methodological Challenges and Solutions
Resolving contradictions in solubility data across studies
Reported solubility in DMSO ranges from 50–100 mg/mL. Variability arises from crystallinity differences (amorphous vs. crystalline forms). Pre-dissolution sonication (15–30 min) and heating (40°C) improve consistency. For in vivo applications, formulate with cyclodextrins or PEG to enhance aqueous solubility .
Optimizing enantiomeric purity during synthesis
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen) achieve >95% ee. Monitor enantiopurity via chiral HPLC (Chiralpak IA column, hexane/IPA = 90:10). Recrystallization from ethanol/water (1:3) removes diastereomeric impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
